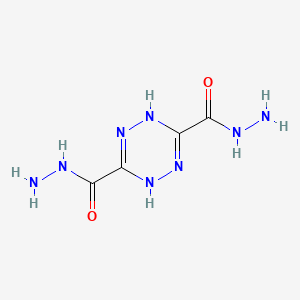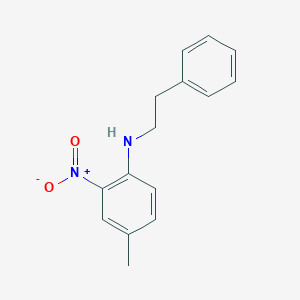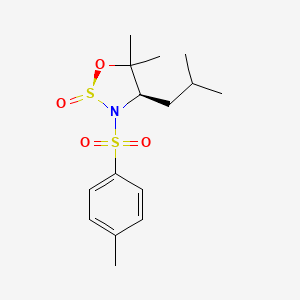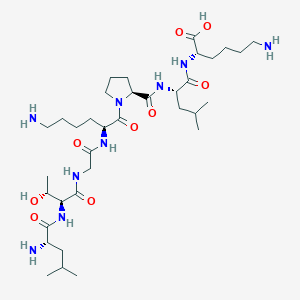
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide is a chemical compound with the molecular formula C4H8N8O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide typically involves the reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H4N4O4+2N2H4→C4H8N8O2+2H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2,4,5-tetrazine-3,6-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as nitric acid, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include 1,2,4,5-tetrazine-3,6-dicarboxylic acid, hydrazine derivatives, and substituted tetrazine compounds .
Scientific Research Applications
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide involves its interaction with molecular targets through various pathways. In biological systems, it can act as a prodrug that releases active species upon metabolic activation. The compound’s high nitrogen content and ability to undergo redox reactions make it a versatile agent in various applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine-3,6-dicarboxylic acid: A closely related compound with similar chemical properties but different applications.
3,6-Diamino-1,2,4,5-tetrazine: Another tetrazine derivative with applications in energetic materials.
3,6-Dihydroxy-1,2,4,5-tetrazine: Known for its use in organic synthesis and materials science.
Uniqueness
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its high nitrogen content and ability to form stable complexes with various metals make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
832112-59-1 |
|---|---|
Molecular Formula |
C4H8N8O2 |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide |
InChI |
InChI=1S/C4H8N8O2/c5-7-3(13)1-9-11-2(12-10-1)4(14)8-6/h5-6H2,(H,7,13)(H,8,14)(H,9,10)(H,11,12) |
InChI Key |
WILNQPQTNDVDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=NN1)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)


![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)

![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
